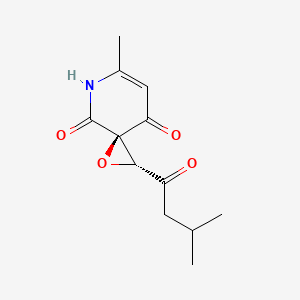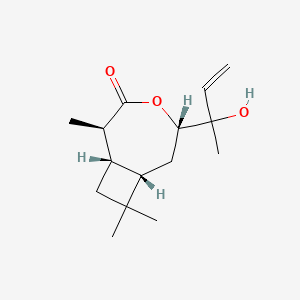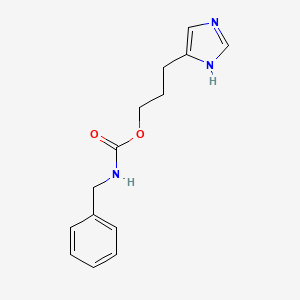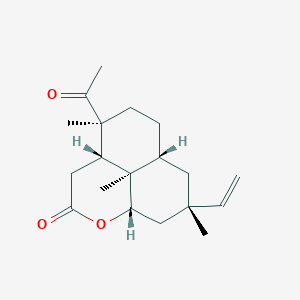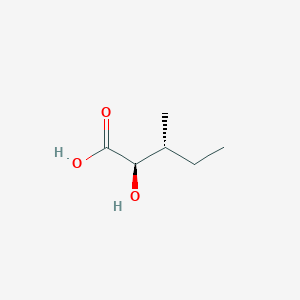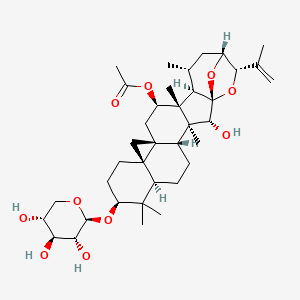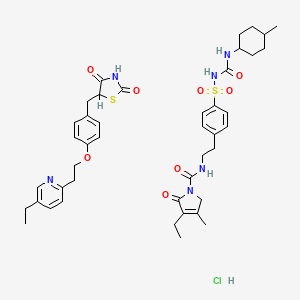
Tandemact
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tandemact is a pharmaceutical compound used in the treatment of type 2 diabetes mellitus. It is a combination of two active substances: pioglitazone and glimepiride . Pioglitazone belongs to the thiazolidinedione class, which helps to improve insulin sensitivity, while glimepiride is a sulfonylurea that stimulates the pancreas to produce more insulin . This combination is particularly useful for patients who are intolerant to metformin or for whom metformin is contraindicated .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pioglitazone involves the reaction of 5-(4-(2-(5-ethyl-2-pyridyl)ethoxy)benzyl)thiazolidine-2,4-dione with hydrochloric acid to form pioglitazone hydrochloride . Glimepiride is synthesized through the reaction of 4-methyl-N-(4-(N-((1-(p-tolyl)ethyl)carbamoyl)sulfamoyl)phenethyl)benzamide with appropriate reagents .
Industrial Production Methods
Industrial production of Tandemact involves the combination of pioglitazone hydrochloride and glimepiride in specific ratios to form tablets. The tablets are produced in various strengths, such as 30 mg/2 mg, 30 mg/4 mg, and 45 mg/4 mg . The production process includes mixing, granulation, compression, and coating to ensure uniformity and stability of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Tandemact undergoes several types of chemical reactions, including:
Oxidation: Pioglitazone can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: Glimepiride can be reduced under specific conditions to form its corresponding alcohol.
Substitution: Both pioglitazone and glimepiride can undergo substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium hydroxide and potassium carbonate are commonly used.
Major Products Formed
Oxidation: Oxidation of pioglitazone can lead to the formation of carboxylic acids.
Reduction: Reduction of glimepiride results in the formation of alcohol derivatives.
Substitution: Substitution reactions can lead to various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tandemact has several scientific research applications, including:
Chemistry: Studying the chemical properties and reactions of pioglitazone and glimepiride.
Biology: Investigating the biological effects of this compound on cellular processes and insulin sensitivity.
Medicine: Clinical research on the efficacy and safety of this compound in treating type 2 diabetes mellitus.
Industry: Development of new formulations and delivery methods for improved patient compliance.
Mecanismo De Acción
Tandemact works through the combined actions of pioglitazone and glimepiride. Pioglitazone enhances insulin sensitivity by activating peroxisome proliferator-activated receptor gamma (PPAR-γ) in adipose tissue, muscle, and liver, leading to increased glucose uptake and decreased glucose production . Glimepiride stimulates insulin secretion from pancreatic beta cells by binding to the sulfonylurea receptor on the ATP-sensitive potassium channels, leading to depolarization and calcium influx . This dual mechanism helps to control blood glucose levels effectively .
Comparación Con Compuestos Similares
Similar Compounds
Metformin: Another common medication for type 2 diabetes, but with a different mechanism of action.
Rosiglitazone: Another thiazolidinedione similar to pioglitazone but with different safety profiles.
Glyburide: Another sulfonylurea similar to glimepiride but with different pharmacokinetic properties.
Uniqueness of Tandemact
This compound is unique due to its combination of pioglitazone and glimepiride, offering a dual mechanism of action that targets both insulin sensitivity and insulin secretion. This combination is particularly beneficial for patients who are intolerant to metformin or require additional glycemic control .
Propiedades
Número CAS |
834894-07-4 |
|---|---|
Fórmula molecular |
C43H55ClN6O8S2 |
Peso molecular |
883.5 g/mol |
Nombre IUPAC |
4-ethyl-3-methyl-N-[2-[4-[(4-methylcyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-5-oxo-2H-pyrrole-1-carboxamide;5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C24H34N4O5S.C19H20N2O3S.ClH/c1-4-21-17(3)15-28(22(21)29)24(31)25-14-13-18-7-11-20(12-8-18)34(32,33)27-23(30)26-19-9-5-16(2)6-10-19;1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17;/h7-8,11-12,16,19H,4-6,9-10,13-15H2,1-3H3,(H,25,31)(H2,26,27,30);3-8,12,17H,2,9-11H2,1H3,(H,21,22,23);1H |
Clave InChI |
RWJPQBWTYNIUEF-UHFFFAOYSA-N |
SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3.CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C)C.Cl |
SMILES canónico |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3.CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


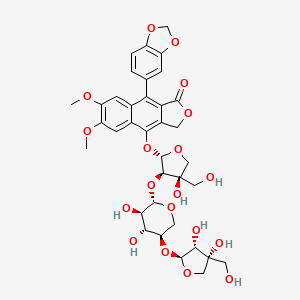
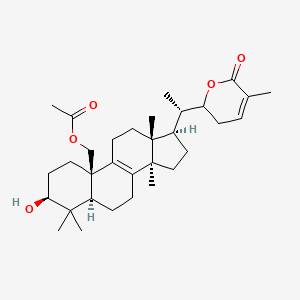
![(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R,2R,4E)-1-hydroxy-2-methylhex-4-en-1-yl]-9,24-bis(2-hydroxy-2-methylpropyl)-6,18-diisobutyl-3,21-diisopropyl-1,4,7,10,12,15,19,25,28-nonamethyl-1,4,7,10,13,16,19,22,25,28,31-undecaazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B1248303.png)
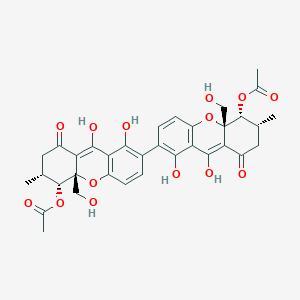
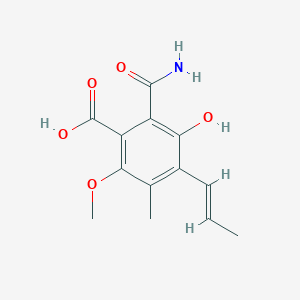
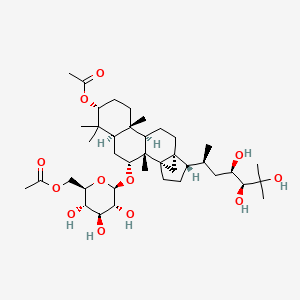
![[(1R,3'R,4S,5'S,6S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-3',24-dihydroxy-21-methoxy-5',11,13-trimethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-22-yl]methyl (E)-2-methylbut-2-enoate](/img/structure/B1248309.png)
